molecular formula C17H15N3O3S2 B2409431 Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate CAS No. 1207001-07-7

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate

Cat. No.: B2409431
CAS No.: 1207001-07-7
M. Wt: 373.45
InChI Key: NHFWCZNYIFALNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is a complex organic compound that features a thiazole ring, a thiophene moiety, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Ureido Group Formation: The ureido group can be formed by reacting an isocyanate with an amine.

    Final Coupling: The final step involves coupling the thiazole and thiophene moieties through a nucleophilic substitution reaction, followed by esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions of thiazole and thiophene derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ureido group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-amine are structurally similar due to the presence of the thiophene ring.

Uniqueness

Methyl 4-(2-(3-(thiophen-2-ylmethyl)ureido)thiazol-4-yl)benzoate is unique due to the combination of the thiazole and thiophene rings with a ureido group and a benzoate ester. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 4-[2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazol-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-23-15(21)12-6-4-11(5-7-12)14-10-25-17(19-14)20-16(22)18-9-13-3-2-8-24-13/h2-8,10H,9H2,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFWCZNYIFALNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.